molecular formula C23H22N2O4S2 B2522244 ETHYL 4-{4-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDO}BENZOATE CAS No. 307527-10-2

ETHYL 4-{4-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDO}BENZOATE

Cat. No.: B2522244
CAS No.: 307527-10-2
M. Wt: 454.56
InChI Key: BFKPPYHEXQOHRY-CYVLTUHYSA-N
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Description

ETHYL 4-{4-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDO}BENZOATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiazolidinone ring, a benzoate ester, and a phenylmethylidene group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of ETHYL 4-{4-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDO}BENZOATE involves multiple steps, typically starting with the preparation of intermediate compoundsReaction conditions often involve the use of solvents such as ethanol or acetic acid, and catalysts like p-toluenesulfonic acid .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

ETHYL 4-{4-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the thiazolidinone ring, using reagents like sodium methoxide or potassium cyanide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction efficiency .

Scientific Research Applications

ETHYL 4-{4-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDO}BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-{4-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone ring and phenylmethylidene group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. Pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

ETHYL 4-{4-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDO}BENZOATE can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its diverse applications and potential as a research tool and therapeutic agent.

Properties

IUPAC Name

ethyl 4-[4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S2/c1-2-29-22(28)17-10-12-18(13-11-17)24-20(26)9-6-14-25-21(27)19(31-23(25)30)15-16-7-4-3-5-8-16/h3-5,7-8,10-13,15H,2,6,9,14H2,1H3,(H,24,26)/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKPPYHEXQOHRY-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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